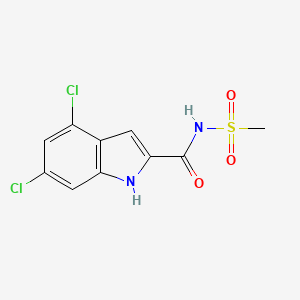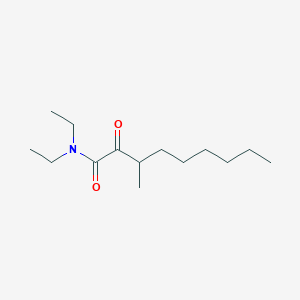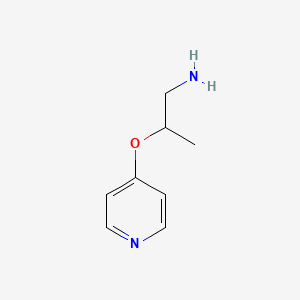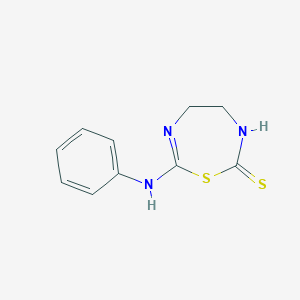![molecular formula C12H10O4 B12602838 (7R)-7-Methyl-7H-furo[3,2-h][2]benzopyran-3,9(2H,6H)-dione CAS No. 918548-72-8](/img/structure/B12602838.png)
(7R)-7-Methyl-7H-furo[3,2-h][2]benzopyran-3,9(2H,6H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(7R)-7-Methyl-7H-furo3,2-hbenzopyran-3,9(2H,6H)-dione is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the class of furobenzopyrans, which are characterized by a fused ring system containing both furan and benzopyran moieties. The presence of a methyl group at the 7th position further distinguishes this compound, contributing to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (7R)-7-Methyl-7H-furo3,2-hbenzopyran-3,9(2H,6H)-dione typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product formation.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability. The use of high-purity reagents and stringent quality control measures are essential to ensure the consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
(7R)-7-Methyl-7H-furo3,2-hbenzopyran-3,9(2H,6H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
(7R)-7-Methyl-7H-furo3,2-hbenzopyran-3,9(2H,6H)-dione has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs and treatment strategies.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (7R)-7-Methyl-7H-furo3,2-hbenzopyran-3,9(2H,6H)-dione involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific receptors or enzymes, modulating their activity and influencing cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- (7R)-7-Methyl-7H-furo3,2-hbenzopyran-3,9(2H,6H)-dione : Unique due to its specific structural features and functional groups.
- (7R)-7-Methyl-7H-furo3,2-hbenzopyran-3,9(2H,6H)-dione analogs : Compounds with similar core structures but different substituents, leading to variations in chemical and biological properties.
Uniqueness
The uniqueness of (7R)-7-Methyl-7H-furo3,2-hbenzopyran-3,9(2H,6H)-dione lies in its specific structural arrangement and the presence of a methyl group at the 7th position
Properties
CAS No. |
918548-72-8 |
|---|---|
Molecular Formula |
C12H10O4 |
Molecular Weight |
218.20 g/mol |
IUPAC Name |
(7R)-7-methyl-6,7-dihydrofuro[3,2-h]isochromene-3,9-dione |
InChI |
InChI=1S/C12H10O4/c1-6-4-7-2-3-8-9(13)5-15-11(8)10(7)12(14)16-6/h2-3,6H,4-5H2,1H3/t6-/m1/s1 |
InChI Key |
BLAJCELIWHRVRY-ZCFIWIBFSA-N |
Isomeric SMILES |
C[C@@H]1CC2=C(C3=C(C=C2)C(=O)CO3)C(=O)O1 |
Canonical SMILES |
CC1CC2=C(C3=C(C=C2)C(=O)CO3)C(=O)O1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9-[6-(3,5-Diphenylphenyl)naphthalen-2-yl]-10-phenylanthracene](/img/structure/B12602758.png)

methanone](/img/structure/B12602771.png)

![N-[(5-nitro-2,1-benzothiazol-3-yl)diazenyl]-N-phenylaniline](/img/structure/B12602779.png)

![9-Chloro-4-methylpyrano[2,3-b]phenothiazin-2(11H)-one](/img/structure/B12602794.png)




![Thiourea, N,N'-bis[(3-bromophenyl)-4-morpholinylmethyl]-](/img/structure/B12602828.png)

![3-[4-(Hydroxycarbamoyl)phenoxy]-L-phenylalanine](/img/structure/B12602831.png)
